(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone
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Overview
Description
(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone is a complex organic compound that features both an amino group and a methanone group attached to a phenyl ring, as well as a methyl group attached to an imidazo[2,1-b]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The phenyl ring with an amino group can be introduced via a nucleophilic aromatic substitution reaction. The final step often involves the formation of the methanone group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methanone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in pharmaceutical research.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-phenyl)-(5-methyl-imidazo[2,1-b]thiazol-6-yl)-methanone
- (4-Amino-phenyl)-(6-ethyl-imidazo[2,1-b]thiazol-5-yl)-methanone
- (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-4-yl)-methanone
Uniqueness
(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone is unique due to the specific positioning of the amino and methanone groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
(4-aminophenyl)-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-11(16-6-7-18-13(16)15-8)12(17)9-2-4-10(14)5-3-9/h2-7H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTACDDKNNYWJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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